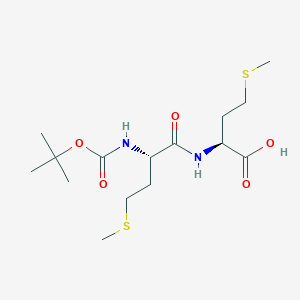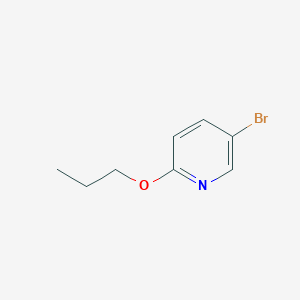![molecular formula C11H8N2O2 B1292471 [2,3'-Bipyridine]-3-carboxylic acid CAS No. 851368-00-8](/img/structure/B1292471.png)
[2,3'-Bipyridine]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipyridines are a family of organic compounds consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines are significant in various fields, including pesticides .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves reactions with appropriate metal salts in water . For instance, the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with metal salt in water provided mononuclear complexes .Molecular Structure Analysis
Bipyridine-based complexes often exhibit neutral six-coordinate metal–ligand complexes . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridine complexes are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .Physical And Chemical Properties Analysis
All samples of a pure substance have the same chemical and physical properties . For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .Scientific Research Applications
Coordination Chemistry and Catalysis
[2,3’-Bipyridine]-3-carboxylic acid: is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with transition metals. These complexes are crucial in catalysis, particularly in reactions such as Suzuki coupling, where they facilitate the cross-coupling of aryl halides with aryl boronic acids . The carboxylic acid group can be used to introduce additional functionality or to anchor the ligand to solid supports, enhancing the recyclability of the catalyst.
Supramolecular Chemistry
The bipyridine moiety is a building block for supramolecular architectures due to its ability to engage in π-π interactions and metal coordination. In supramolecular chemistry, [2,3’-Bipyridine]-3-carboxylic acid can be utilized to construct complex structures like rotaxanes and catenanes, which have applications in molecular machines and sensors .
Organic Electronics
Bipyridine derivatives are known for their electrochemical properties, which make them suitable for use in organic electronics[2,3’-Bipyridine]-3-carboxylic acid can be incorporated into organic light-emitting diodes (OLEDs) and solar cells as part of the active layer or as a hole-transporting material, improving the efficiency and stability of these devices .
Fluorescent Probes and Sensors
The photophysical properties of bipyridine derivatives make them excellent candidates for fluorescent probes and sensors. [2,3’-Bipyridine]-3-carboxylic acid can be used to monitor pH changes or the presence of metal ions in biological and environmental samples. Its fluorescence can be tuned by modifying the carboxylic acid group, allowing for targeted sensing applications .
Pharmaceutical Research
In pharmaceutical research, bipyridine derivatives are explored for their biological activity. [2,3’-Bipyridine]-3-carboxylic acid can serve as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its structural rigidity and potential for diverse functionalization make it a valuable compound in medicinal chemistry .
Material Science
The rigid structure and coordination ability of [2,3’-Bipyridine]-3-carboxylic acid are advantageous in material science. It can be used to create metal-organic frameworks (MOFs) with specific pore sizes and functionalities. These MOFs have applications in gas storage, separation processes, and catalysis .
Photocatalysis
[2,3’-Bipyridine]-3-carboxylic acid: can act as a ligand in photocatalytic systems, where it helps to harness light energy to drive chemical reactions. This application is particularly relevant in the field of green chemistry, where photocatalysis is used to create sustainable processes for the synthesis of organic compounds .
Analytical Chemistry
In analytical chemistry, [2,3’-Bipyridine]-3-carboxylic acid can be employed in chiral separations and enantioselective analyses. The carboxylic acid group allows for derivatization with chiral agents, facilitating the resolution of racemic mixtures and contributing to the understanding of stereochemistry in complex molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-3-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOKBNOWCJXTND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridine]-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)






